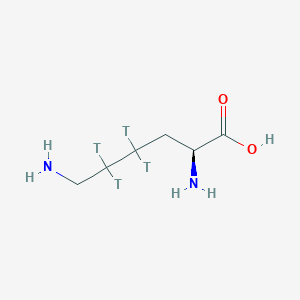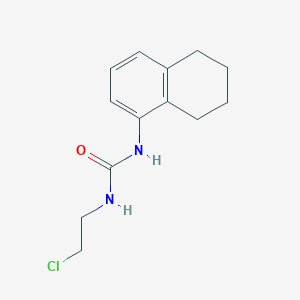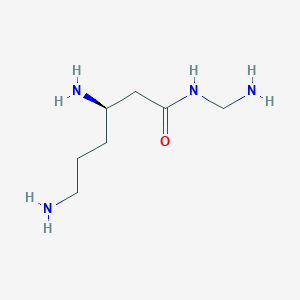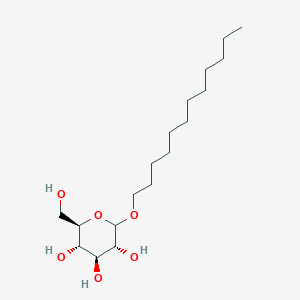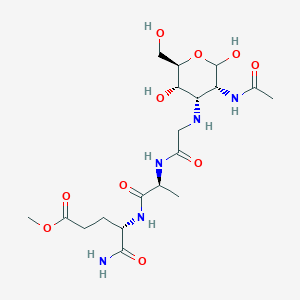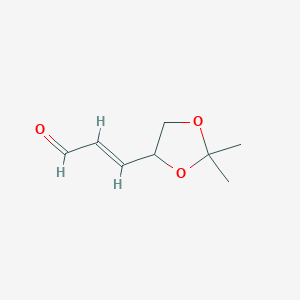
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal, also known as DMDO, is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. DMDO is a highly reactive molecule that has been used as a potent oxidizing agent for various chemical transformations.
Aplicaciones Científicas De Investigación
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations. It has been used for the synthesis of various organic compounds, including aldehydes, ketones, and carboxylic acids. (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has also been used in the oxidation of alcohols to aldehydes and ketones, as well as in the epoxidation of alkenes. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been used as a reagent for the oxidation of sulfides to sulfoxides and sulfones.
Mecanismo De Acción
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal acts as an oxidizing agent by donating oxygen atoms to the substrate molecule. The reaction mechanism involves the formation of a complex between (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and the substrate molecule, followed by the transfer of an oxygen atom from (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal to the substrate molecule. This process results in the formation of an intermediate molecule, which subsequently undergoes further oxidation to yield the final product.
Biochemical and Physiological Effects:
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has not been extensively studied for its biochemical and physiological effects. However, it has been reported to cause skin irritation and respiratory problems upon exposure. Therefore, it is important to handle (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal with caution and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several advantages as an oxidizing agent in lab experiments. It is a highly reactive molecule that can selectively oxidize various functional groups, including alcohols, sulfides, and alkenes. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is easy to handle and store, and it does not require any special handling procedures. However, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several limitations as well. It is a highly reactive molecule that can be hazardous if not handled properly. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is relatively expensive and may not be suitable for large-scale reactions.
Direcciones Futuras
(E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has several potential applications in scientific research. One potential area of research is the development of new synthetic methodologies using (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal as an oxidizing agent. Additionally, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal can be used as a reagent for the synthesis of various natural products and pharmaceuticals. Another area of research is the study of the mechanism of action of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its potential applications in catalysis. Finally, the development of new synthetic routes for (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its derivatives can lead to the discovery of new chemical compounds with diverse applications in scientific research.
Conclusion:
In conclusion, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal is a versatile organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal has been extensively used as an oxidizing agent in various chemical transformations, and it has several potential applications in the development of new synthetic methodologies and the synthesis of various natural products and pharmaceuticals. However, (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal should be handled with caution due to its hazardous nature. Further research is needed to fully understand the mechanism of action of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal and its potential applications in catalysis.
Métodos De Síntesis
The synthesis method of (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal involves the reaction of 2-methyl-2,4-pentanediol with oxalyl chloride, followed by treatment with sodium hydroxide and oxidation with potassium permanganate. This process yields (E)-3-(2,2-Dimethyl-1,3-dioxolan-4-yl)prop-2-enal as a yellow-colored liquid with a pungent odor.
Propiedades
Número CAS |
103773-42-8 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
(E)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enal |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-7(11-8)4-3-5-9/h3-5,7H,6H2,1-2H3/b4-3+ |
Clave InChI |
WVXUAVWQSVCSQF-ONEGZZNKSA-N |
SMILES isomérico |
CC1(OCC(O1)/C=C/C=O)C |
SMILES |
CC1(OCC(O1)C=CC=O)C |
SMILES canónico |
CC1(OCC(O1)C=CC=O)C |
Sinónimos |
2-Propenal, 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-, (2E)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




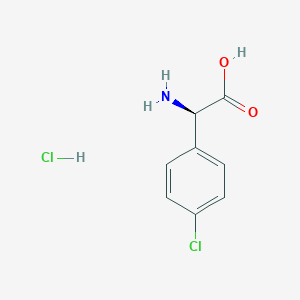
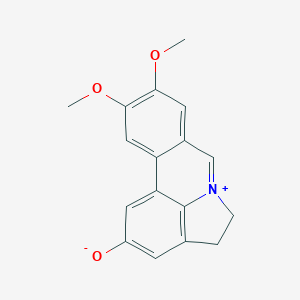

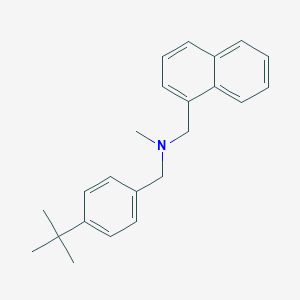
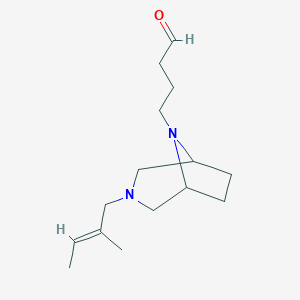

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)
